Product packaging for Ethyl 6-aminopyridazine-4-carboxylate(Cat. No.:CAS No. 916056-75-2)

Ethyl 6-aminopyridazine-4-carboxylate

Cat. No.: B3302321
CAS No.: 916056-75-2
M. Wt: 167.17 g/mol
InChI Key: RKEGABZBCXABCV-UHFFFAOYSA-N
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Description

Ethyl 6-aminopyridazine-4-carboxylate (CAS 98548-01-7) is a high-purity chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research, particularly for the construction of diverse pyridazine and fused heterocyclic systems. The presence of both an electron-rich amino group and an ester carboxylate on the pyridazine ring creates a multifunctional scaffold amenable to further chemical modification. Researchers utilize this compound in the synthesis of more complex molecular architectures, such as pyrano[2,3-c]pyrazoles, which are frameworks known to exhibit a range of pharmacological activities including antibacterial, antifungal, antioxidant, and anticancer properties. The compound is characterized by a melting point of 168-169 °C and a calculated density of 1.261 g/cm³ at 20 °C. It is offered with a typical purity of ≥95% and is intended for research use only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B3302321 Ethyl 6-aminopyridazine-4-carboxylate CAS No. 916056-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-aminopyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-6(8)10-9-4-5/h3-4H,2H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEGABZBCXABCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730528
Record name Ethyl 6-aminopyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916056-75-2
Record name Ethyl 6-aminopyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 Aminopyridazine 4 Carboxylate and Its Precursors

Historical and Classical Synthetic Routes to the Pyridazine (B1198779) Core of the Chemical Compound

The foundational methods for constructing the pyridazine ring, a 1,2-diazine system, have been established for over a century and typically rely on the cyclization of acyclic precursors. wikipedia.orgliberty.edu

Condensation Reactions for Pyridazine Ring Formation

The most traditional and widely used method for forming the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and hydrazine (B178648) or its derivatives. wikipedia.orgchemtube3d.com This approach directly constructs the six-membered ring with its two adjacent nitrogen atoms.

The general mechanism involves the reaction of hydrazine (H₂N-NH₂) with 1,4-diketones, γ-ketoacids, or their esters. The reaction with a γ-ketoacid, for example, proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield a dihydropyridazinone, which can then be converted to the desired pyridazine derivative. wikipedia.org A classic example is the first-ever synthesis of a pyridazine derivative by Emil Fischer, who used the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

A common precursor for the parent pyridazine ring is maleic hydrazide, which can be derived from maleic anhydride (B1165640) or acid. wikipedia.org The synthesis strategy often involves creating a precursor that already contains some of the desired functionality, which is then cyclized. For instance, a dicarbonyl compound containing a cyano or ester group can be used to directly install a precursor to the carboxylate function on the pyridazine ring. uminho.pt

Table 1: Classical Condensation Reactions for Pyridazine Synthesis

Precursor 1 Precursor 2 General Product Reference(s)
1,4-Diketone Hydrazine Dihydropyridazine chemtube3d.com
γ-Ketoacid Hydrazine Dihydropyridazinone wikipedia.org
Maleic Anhydride Hydrazine Maleic Hydrazide wikipedia.org
Arylhydrazonomalononitriles Malononitrile Aminopyridazine Derivative uminho.pt

Strategies for Introducing Carboxylate and Amino Functionalities

Once the pyridazine core is formed, or during its formation, the specific carboxylate and amino groups must be introduced at the correct positions (4 and 6, respectively).

Carboxylate Group Introduction: The ethyl carboxylate group can be incorporated in several ways. One method involves starting with a precursor that already contains the ester functionality, such as diethyl 2,3-diformylsuccinate, and reacting it with hydrazine. Alternatively, a pre-formed pyridazine ring can be functionalized. For example, a halopyridazine can undergo a metal-catalyzed carbonylation reaction or a reaction with a cyanide source followed by hydrolysis and esterification. eurekaselect.com The synthesis of various ethyl pyrimidine-4-carboxylates, which can be analogous precursors, often starts from enamino diketones containing an ethyl ester group. researchgate.net

Amino Group Introduction: The amino group at the C6 position is typically introduced via nucleophilic aromatic substitution (SNAr) on a halopyridazine precursor. A 6-chloropyridazine derivative is a common intermediate, where the chlorine atom can be displaced by ammonia (B1221849) or an equivalent nitrogen nucleophile to yield the 6-aminopyridazine. researchgate.net For example, the reaction of a 4-carboxy-6-chloropyridazine with ammonia would lead directly to the desired scaffold. The synthesis of related 3-aminopyridazine (B1208633) derivatives often relies on the Buchwald-Hartwig amination, a modern alternative. nih.gov

Contemporary and Advanced Synthetic Strategies for Ethyl 6-aminopyridazine-4-carboxylate

Modern organic synthesis has introduced powerful new tools that offer greater efficiency, control, and sustainability compared to classical methods. These advanced strategies are highly applicable to the synthesis of complex heterocycles like this compound.

Palladium-Catalyzed Coupling Reactions in Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, including pyridazines. eurekaselect.comresearchgate.net These reactions allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the pyridazine nucleus, which is often challenging using traditional methods due to the electron-deficient nature of the ring. liberty.eduthieme-connect.com

Commonly used palladium-catalyzed reactions include:

Suzuki Reaction: Couples a halopyridazine with a boronic acid to form a C-C bond.

Stille Reaction: Uses an organotin reagent to form a C-C bond.

Sonogashira Reaction: Couples a halopyridazine with a terminal alkyne, useful for introducing alkynyl side chains. researchgate.net

Buchwald-Hartwig Amination: A powerful method for forming C-N bonds by coupling a halopyridazine with an amine. This is a highly relevant modern method for introducing the amino group onto the pyridazine ring. eurekaselect.com

These reactions provide a modular approach to building substituted pyridazines, allowing for the late-stage introduction of various functional groups with high yields and functional group tolerance. researchgate.net For the target molecule, a 6-halopyridazine-4-carboxylate could be subjected to a Buchwald-Hartwig amination to install the amino group.

Table 2: Key Palladium-Catalyzed Reactions in Pyridazine Synthesis

Reaction Name Bond Formed Pyridazine Substrate Coupling Partner Reference(s)
Suzuki-Miyaura C-C Halopyridazine Organoboron reagent eurekaselect.comresearchgate.net
Stille C-C Halopyridazine Organotin reagent eurekaselect.com
Sonogashira C-C (sp) Halopyridazine Terminal alkyne eurekaselect.comresearchgate.net
Buchwald-Hartwig C-N Halopyridazine Amine eurekaselect.com
Heck C-C Halopyridazine Alkene eurekaselect.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ekb.eg In pyridazine synthesis, these principles are applied to improve sustainability. Key strategies include:

Microwave and Grinding Methods: Using microwave irradiation or solvent-free grinding instead of conventional heating can significantly reduce reaction times, energy consumption, and the use of volatile organic solvents. ekb.eg

Catalysis: The use of efficient catalysts, such as the palladium catalysts mentioned above, reduces the need for stoichiometric reagents and minimizes waste.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions and multicomponent reactions are excellent examples of atom-economical processes. ekb.eg

Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ionic liquids where possible.

The application of these principles makes the synthesis of pyridazine derivatives more environmentally friendly and cost-effective. organic-chemistry.org

Microwave-Assisted Synthesis and Flow Chemistry Applications

Microwave-Assisted Synthesis: Microwave (MW) irradiation has become a standard tool in modern organic synthesis for its ability to dramatically accelerate reaction rates. nih.govmdpi.com For the synthesis of pyridazines and other heterocycles, microwave heating can reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netconicet.gov.ar The direct amidation of carboxylic acids with amines, a key step in forming related structures, can be efficiently achieved under microwave conditions. mdpi.com

Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream rather than in a batch flask. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. mdpi.comuc.pt For heterocyclic synthesis, flow chemistry enables reactions that may be difficult or hazardous to perform in batch, such as those involving unstable intermediates or highly exothermic processes. researchgate.netsci-hub.se Multistep syntheses can be telescoped into a single continuous sequence, minimizing manual handling and purification steps. acs.org The synthesis of pyrazole (B372694) derivatives, which are structurally related to pyridazines, has been successfully demonstrated using flow setups, highlighting the potential of this technology for producing this compound efficiently and safely. mdpi.com

Table 3: Comparison of Synthetic Techniques

Parameter Conventional Heating Microwave-Assisted Flow Chemistry
Reaction Time Hours to days Seconds to minutes Milliseconds to minutes
Scalability Often difficult Limited Excellent
Safety Lower (hot spots, thermal runaway) Moderate Higher (small reaction volume)
Process Control Poor to moderate Moderate Excellent (precise control)
Energy Efficiency Low High High

Chemo- and Regioselective Synthesis Considerations for this compound

The construction of the this compound molecule hinges on the precise introduction of substituents onto the pyridazine core. A logical and common synthetic strategy involves the sequential modification of a precursor, typically a di-halogenated pyridazine ester. A plausible precursor for the target compound is Ethyl 3,6-dichloropyridazine-4-carboxylate . The synthesis of this precursor generally starts from a corresponding dihydroxy pyridazine, which is subsequently chlorinated using agents like phosphorus oxychloride.

The pivotal step in the synthesis is the selective amination of the dichlorinated precursor. This transformation is a nucleophilic aromatic substitution (SNAr) reaction, where control of both regioselectivity and chemoselectivity is paramount.

Regioselectivity: The primary challenge lies in selectively substituting one of the two chlorine atoms with an amino group. The two chlorine atoms at the C3 and C6 positions of the pyridazine ring exhibit different reactivities. This difference is due to the electronic influence of the two adjacent ring nitrogen atoms and the electron-withdrawing ethyl carboxylate group at the C4 position. In azine chemistry, carbon atoms adjacent to or para to ring nitrogens are electron-deficient and thus highly activated towards nucleophilic attack. nih.govlibretexts.org

In the case of Ethyl 3,6-dichloropyridazine-4-carboxylate , both the C3 and C6 positions are activated. However, the C6 position is generally more susceptible to nucleophilic attack than the C3 position. This enhanced reactivity is attributed to the ability of the pyridazine ring to stabilize the negative charge of the Meisenheimer complex—an intermediate formed during the SNAr reaction—more effectively when the attack occurs at the C6 position. libretexts.orgyoutube.com By carefully controlling reaction conditions such as temperature, solvent, and the nature of the aminating agent, the nucleophilic attack can be directed preferentially to the C6 position, yielding the desired Ethyl 6-amino-3-chloropyridazine-4-carboxylate intermediate. This intermediate can then undergo a subsequent dehalogenation step, for instance via catalytic hydrogenation, to furnish the final product.

Chemoselectivity: The synthesis must also be chemoselective, meaning the aminating agent (e.g., ammonia or an ammonia equivalent) should react with the C-Cl bond without attacking the ethyl ester functional group. An attack on the ester would lead to the formation of an undesired amide by-product. This selectivity is typically achieved by maintaining moderate reaction temperatures and carefully selecting the base and solvent system. The inherent lower electrophilicity of the ester carbonyl carbon compared to the activated C6 carbon of the pyridazine ring generally allows for this selective transformation.

A summary of the general synthetic approach is presented below:

Interactive Data Table: Synthetic Strategy for this compound
Step Starting Material Reagent(s) Key Intermediate/Product Type of Selectivity
1 Ethyl 3,6-dihydroxypyridazine-4-carboxylate Phosphorus oxychloride (POCl₃) Ethyl 3,6-dichloropyridazine-4-carboxylate -
2 Ethyl 3,6-dichloropyridazine-4-carboxylate Ammonia (NH₃) or equivalent Ethyl 6-amino-3-chloropyridazine-4-carboxylate Regio- and Chemoselective

Scale-Up Methodologies and Industrial Research Perspectives on the Chemical Compound

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a distinct set of challenges and priorities, primarily centered on safety, cost-effectiveness, purity, and environmental impact.

Precursor Synthesis at Scale: The chlorination step, often employing reagents like phosphorus oxychloride, is effective but poses significant hazards on a large scale due to the reagent's corrosive and reactive nature chemicalbook.com. Industrial research focuses on developing safer and more environmentally benign chlorination protocols. This includes optimizing reaction conditions to minimize the excess use of the chlorinating agent and exploring alternative, less hazardous reagents. Furthermore, purification of the dichlorinated intermediate via column chromatography, common in lab-scale synthesis, is often economically unviable for bulk production google.com. Therefore, developing robust crystallization methods to isolate a high-purity product is a critical aspect of industrial process development semanticscholar.org.

The Amination Step in an Industrial Context: For the regioselective amination, direct SNAr with aqueous or anhydrous ammonia is the most atom-economical approach. However, this may necessitate the use of high-pressure reactors and elevated temperatures, which carry significant capital and operational costs. The use of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can offer high selectivity under milder conditions but introduces the cost and potential toxicity of the metal catalyst (e.g., palladium) researchgate.netnih.gov. For industrial viability, catalyst loading must be minimized, and efficient catalyst recovery and recycling protocols are essential.

Solvent Selection: Replacing hazardous solvents like chloroform (B151607) or dimethylformamide (DMF) with greener alternatives (e.g., anisole, 2-methyl-THF) or developing solvent-free reaction conditions is a high priority googleapis.com.

Waste Reduction: Telescoping or "one-pot" processes, where intermediates are not isolated, can significantly reduce solvent waste, energy consumption, and processing time.

Purification: Emphasis is placed on developing purification strategies that avoid chromatography. This often involves controlled crystallization, salt formation, or liquid-liquid extractions.

The development of a commercially viable process for this compound requires a multidisciplinary approach, integrating chemical engineering principles with advanced synthetic organic chemistry to create a process that is not only efficient but also safe, scalable, and sustainable.

Chemical Reactivity and Transformation of Ethyl 6 Aminopyridazine 4 Carboxylate

Reactions Involving the 6-Amino Group of Ethyl 6-aminopyridazine-4-carboxylate

The 6-amino group, a primary aromatic amine, is a key site for nucleophilic reactions, enabling the introduction of a wide range of substituents onto the pyridazine (B1198779) ring.

Acylation and Sulfonylation Reactions

The primary amino group of this compound can readily undergo acylation with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. While direct studies on this compound are not extensively documented, the reactivity is analogous to other aminopyridines and related heterocyclic amines. For instance, the acylation of similar amino-heterocycles is a common synthetic strategy.

Similarly, sulfonylation can be achieved by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base like pyridine (B92270) or triethylamine. This reaction yields the corresponding sulfonamide derivatives.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Type General Conditions
Acetyl chloride N-acetyl-6-aminopyridazine-4-carboxylate Inert solvent, base (e.g., pyridine)
Benzoyl chloride N-benzoyl-6-aminopyridazine-4-carboxylate Inert solvent, base (e.g., triethylamine)

Alkylation and Arylation Strategies

The nitrogen atom of the 6-amino group can participate in N-alkylation and N-arylation reactions. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen atoms. However, under controlled conditions, mono-alkylation can be achieved.

Modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer a more controlled approach for N-arylation. This reaction typically involves the use of an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base to form the N-aryl derivative. A mild method for the N-arylation of N-H containing heteroarenes utilizes arylboronic acids in the presence of cupric acetate (B1210297) and a base like pyridine at room temperature. organic-chemistry.org

Diazotization and Subsequent Transformations

The 6-amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). rsc.org The resulting diazonium salt is often unstable and is generally used immediately in subsequent reactions. iau.ir

These diazonium intermediates are highly versatile and can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a range of substituents onto the pyridazine ring. wikipedia.orgorganic-chemistry.org For example, treatment with copper(I) halides (CuCl, CuBr) can replace the diazonium group with the corresponding halogen. nih.gov Similarly, reaction with potassium iodide yields the iodo derivative, and reaction with copper(I) cyanide introduces a cyano group. organic-chemistry.org Heating the diazonium salt in water leads to the corresponding hydroxyl derivative. wikipedia.org

Table 2: Sandmeyer Reactions of Diazotized this compound

Reagent Product
Copper(I) chloride (CuCl) Ethyl 6-chloropyridazine-4-carboxylate
Copper(I) bromide (CuBr) Ethyl 6-bromopyridazine-4-carboxylate
Potassium iodide (KI) Ethyl 6-iodopyridazine-4-carboxylate
Copper(I) cyanide (CuCN) Ethyl 6-cyanopyridazine-4-carboxylate

Condensation Reactions and Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govnih.govdergipark.org.tr This reaction is typically carried out by heating the reactants in a suitable solvent, often with a catalytic amount of acid. The formation of the azomethine (–C=N–) group is a key transformation in the synthesis of various biologically active molecules and ligands for metal complexes. nih.govnih.gov Aromatic aldehydes are commonly used to form stable, conjugated Schiff bases. nih.gov

Reactions Involving the Ethyl Ester Group of this compound

The ethyl ester group at the 4-position of the pyridazine ring is susceptible to nucleophilic acyl substitution, providing a route to other carboxylic acid derivatives.

Hydrolysis and Saponification to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-aminopyridazine-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is a common and often irreversible method. masterorganicchemistry.com It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating. masterorganicchemistry.comyoutube.com The reaction proceeds through a nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then eliminates the ethoxide ion. youtube.com Subsequent protonation of the resulting carboxylate salt during an acidic workup yields the final carboxylic acid. masterorganicchemistry.com The saponification of pyridine-carboxylate derivatives using bases like lithium hydroxide is a well-established procedure. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
p-Toluenesulfonyl chloride
Methanesulfonyl chloride
Pyridine
Triethylamine
N-acetyl-6-aminopyridazine-4-carboxylate
N-benzoyl-6-aminopyridazine-4-carboxylate
N-(p-tosyl)-6-aminopyridazine-4-carboxylate
Arylboronic acid
Cupric acetate
Sodium nitrite
Nitrous acid
Copper(I) chloride
Copper(I) bromide
Potassium iodide
Copper(I) cyanide
Ethyl 6-chloropyridazine-4-carboxylate
Ethyl 6-bromopyridazine-4-carboxylate
Ethyl 6-iodopyridazine-4-carboxylate
Ethyl 6-cyanopyridazine-4-carboxylate
Ethyl 6-hydroxypyridazine-4-carboxylate
6-Aminopyridazine-4-carboxylic acid
Sodium hydroxide
Potassium hydroxide
Lithium hydroxide

Transesterification Reactions

The ethyl carboxylate group in this compound can undergo transesterification reactions. This process involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. The reaction is typically catalyzed by an acid or a base.

In a typical acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. In base-catalyzed transesterification, an alkoxide, generated from the alcohol, acts as the nucleophile. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed.

While specific studies on the transesterification of this compound are not extensively documented, the general principles of ester chemistry suggest that it would readily participate in such reactions. For instance, reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would be expected to yield mthis compound.

Table 1: Expected Products of Transesterification of this compound

Reactant AlcoholCatalystExpected Product
MethanolH₂SO₄Mthis compound
IsopropanolNaOPrIsopropyl 6-aminopyridazine-4-carboxylate
Benzyl alcoholTi(OBu)₄Benzyl 6-aminopyridazine-4-carboxylate

Reduction to Alcohols and Amines

The ester functional group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.comlibretexts.org The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the primary alcohol. chemistrysteps.com This would yield (6-aminopyridazin-4-yl)methanol.

The amino group on the pyridazine ring is generally stable to these reducing conditions. It is important to note that LiAlH₄ is a very reactive reagent and will react violently with protic solvents like water and alcohols. chemistrysteps.com Therefore, the reaction must be carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with water and acid to neutralize the reaction mixture and isolate the alcohol product. youtube.com

Reduction of a similar compound, diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate, with LiAlH₄ has been shown to reduce the ester groups to the corresponding alcohols, affording a diol product with a high quantum yield. nih.gov

Table 2: Reduction Products of this compound

ReagentSolventProduct
Lithium aluminum hydride (LiAlH₄)Anhydrous THF(6-Aminopyridazin-4-yl)methanol
Sodium borohydride (NaBH₄)MethanolNo reaction

Amidation and Hydrazinolysis

The ethyl ester of this compound can be converted to amides and hydrazides through reaction with amines and hydrazine (B178648), respectively.

Amidation involves the reaction of the ester with a primary or secondary amine. This reaction is often facilitated by heating or by using coupling agents to activate the carboxylic acid that can be formed in situ by hydrolysis. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net These reagents facilitate the formation of a more reactive activated ester intermediate, which is then readily attacked by the amine. A general method for amidation involves the direct coupling of alkali metal carboxylate salts with amines using HBTU as a coupling agent. nih.govorganic-chemistry.orgresearchgate.net

Hydrazinolysis is the reaction of the ester with hydrazine (N₂H₄) or a substituted hydrazine. This reaction typically proceeds readily, often by heating the ester with hydrazine hydrate, to form the corresponding 6-aminopyridazine-4-carbohydrazide. This hydrazide is a valuable intermediate for the synthesis of other heterocyclic systems like pyrazoles and triazoles. The synthesis of various pyridazine hydrazides and their subsequent conversion to other bioactive molecules has been reported. nih.gov For example, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) has been shown to produce hydrazide-hydrazone derivatives which are precursors to various heterocyclic compounds with antitumor activity. nih.gov

Table 3: Reagents for Amidation and Hydrazinolysis

TransformationReagent(s)Typical ConditionsProduct Type
AmidationAmine, EDC, HOBt, DMAPCH₃CN, 23 °CCarboxamide
AmidationAmine, HBTU, DIPEADCM/DMFCarboxamide
HydrazinolysisHydrazine hydrateRefluxCarbohydrazide

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine Ring System

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character strongly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridazine ring is generally difficult to achieve. The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq This deactivation is similar to that observed in nitrobenzene. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atoms can be protonated, further increasing the electron deficiency of the ring and making substitution even more challenging. uoanbar.edu.iq If substitution does occur, it is expected to take place at the positions least deactivated by the nitrogen atoms.

Nucleophilic Aromatic Substitution (NAS) , on the other hand, is favored on the electron-deficient pyridazine ring. The ring is susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms (C3 and C6). stackexchange.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. The amino group at the C6 position of this compound is a poor leaving group. However, nucleophilic substitution of hydrogen (SNArH) can occur under certain conditions, especially with strong nucleophiles. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atoms, drives the reaction. nih.gov For instance, nucleophilic aromatic substitution on pyridines has been shown to occur selectively at the 2- and 4-positions. stackexchange.com

Transition Metal-Catalyzed Functionalization of the Pyridazine Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. libretexts.org Palladium- and copper-based catalysts are commonly employed for the formation of new carbon-carbon and carbon-heteroatom bonds on pyridazine and related heterocycles. nih.govrsc.orgthieme-connect.de

Common cross-coupling reactions that could be applied to a suitably functionalized derivative of this compound (e.g., a halogenated analog) include:

Suzuki-Miyaura Coupling: Reaction of a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. acs.org

Heck Coupling: Palladium-catalyzed reaction of a halopyridazine with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halopyridazine with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halopyridazine with an amine to form a new C-N bond. sigmaaldrich.com

Copper-Catalyzed Reactions: Copper catalysts can also be used for various functionalization reactions, including C-H functionalization and the formation of C-O and C-S bonds. acs.orgnih.gov

These reactions offer a versatile approach to introduce a wide range of substituents onto the pyridazine core, enabling the synthesis of diverse libraries of compounds for various applications.

Table 4: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Pyridine/Pyridazine Systems

Reaction NameCatalyst SystemSubstratesBond Formed
Suzuki-MiyauraPd(dppb)Cl₂, Na₂CO₃Aryl halide, Arylboronic acidC-C
Buchwald-HartwigPd₂(dba)₃, P(t-Bu)₃Aryl halide, AmineC-N
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAryl halide, AlkyneC-C (sp)
Copper-Catalyzed AnnulationCu(OAc)₂Benzoic acid, 2-AminopyridineC-N, C-C

Radical Reactions and Photochemical Transformations of this compound

The pyridazine ring can participate in radical and photochemical reactions, leading to various functionalized products. While specific studies on this compound are limited, related heterocyclic systems provide insights into its potential reactivity.

Radical Reactions: Carboxylic acid esters can be involved in radical reactions, often initiated by photochemical or thermal methods. libretexts.org For instance, radical scavengers have been shown to inhibit certain photochemical transformations of imidazopyridines, suggesting a radical mechanism. mdpi.com

Photochemical Transformations: Photochemical reactions offer a mild and efficient way to functionalize heterocyclic compounds. Irradiation of pyridazine derivatives can lead to various outcomes, including ring-opening, dimerization, and substitution reactions. researchgate.net For example, the photolysis of an azidopyrazolopyridazine derivative in different solvents resulted in the formation of various substituted pyridazines. researchgate.net Photochemical C3-amination of pyridines has also been achieved via Zincke imine intermediates. nih.gov Furthermore, photocatalyst-free C-H aminomethylation of imidazo[1,2-a]pyridines has been reported, highlighting the potential for eco-friendly functionalization. mdpi.com

These examples suggest that this compound could be a substrate for various radical and photochemical transformations, potentially leading to novel and complex molecular architectures.

Derivatization Strategies and Analogs of Ethyl 6 Aminopyridazine 4 Carboxylate

Design Principles for Novel Pyridazine (B1198779) Analogs Based on the Chemical Compound

The design of new analogs from ethyl 6-aminopyridazine-4-carboxylate is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Pyridazine and its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects, making them attractive core structures for drug discovery. researchgate.net

Key design principles include:

Isosteric and Bioisosteric Replacement: This involves substituting functional groups with others that have similar steric and electronic properties. For the title compound, the amino group (-NH₂) could be replaced by a hydroxyl (-OH) or a small alkyl group. The ester group (-COOEt) can be converted to a carboxylic acid (-COOH), an amide (-CONH₂), or a nitrile (-CN), which can alter hydrogen bonding capabilities and metabolic stability.

Structure-Based Design: When the biological target is known, structural information from techniques like X-ray crystallography can guide the design of derivatives that optimize interactions with the target's binding site. For instance, if the amino group forms a critical hydrogen bond, modifications would aim to preserve or enhance this interaction. Similarly, the ester's ethyl group can be extended or branched to probe for additional hydrophobic pockets in the target protein. nih.gov

Scaffold Hopping and Functional Group Modification: The pyridazine core itself can be considered a scaffold. Modifications often focus on introducing substituents at various positions to modulate the molecule's electronic properties and three-dimensional shape. The presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups on pyridine-like rings has been shown to enhance antiproliferative activity in some contexts, whereas bulky groups or halogens can be detrimental. nih.gov

The ultimate goal is to generate a library of diverse compounds to systematically explore the structure-activity relationship (SAR).

Synthesis of N-Substituted Pyridazine Derivatives

Common N-substitution reactions include:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains.

Schiff Base Formation: Condensation with various aldehydes or ketones yields imines (Schiff bases). These can be further reduced to form stable secondary amines. For example, reaction with different aldehydes is a known method to synthesize imino-benzylidene derivatives from aminophenyl pyridazinones. researchgate.net

Alkylation and Arylation: Direct alkylation or arylation can introduce alkyl or aryl groups, though care must be taken to control selectivity and avoid over-alkylation.

These reactions allow for the systematic modification of the amino group to probe its role in biological activity.

Synthesis of C-Substituted Pyridazine Derivatives

Modifying the carbon backbone of the pyridazine ring is more complex than N-substitution but offers a powerful way to alter the core scaffold. The reactivity of the pyridazine ring is influenced by its electron-deficient nature, a consequence of the two adjacent nitrogen atoms.

Strategies for C-substitution often require the introduction of a handle, such as a halogen, to enable cross-coupling reactions. For a related compound, 4,6-dichloropyridazine-3-carboxylate, regioselective nucleophilic substitution at the C4 position was achieved, demonstrating that different positions on the pyridazine ring have distinct reactivities that can be exploited for selective functionalization. mdpi.com

Common methods include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridazines can react with various nucleophiles (e.g., amines, thiols, alkoxides) to displace the halide.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds on the pyridazine ring, assuming a suitable halide precursor is available.

Cyclocondensation Reactions: Building the pyridazine ring from acyclic precursors allows for the introduction of substituents at specific positions from the outset. For example, the condensation of β,γ-unsaturated hydrazones can be used to synthesize substituted 1,6-dihydropyridazines, which can then be oxidized to the corresponding pyridazines. organic-chemistry.org

Annulation Reactions to Form Fused Heterocyclic Systems from the Chemical Compound

Annulation, or ring-fusion, reactions transform the pyridazine core into more complex polycyclic systems. The amino and carboxylate groups of this compound are ideal starting points for building adjacent rings, leading to novel heterocyclic scaffolds with potentially enhanced biological activities. uminho.pt Fused systems are of great interest as they can mimic the structures of endogenous molecules like purines and pteridines. uminho.pt

Examples of annulation strategies starting from related pyridazine derivatives include:

Formation of Pyridazino[4,3-e] researchgate.netuminho.ptnih.govtriazines: A hydrazinylpyridazine derivative, formed from a chloropyridazine precursor, can react with reagents like carbon disulfide to form a fused triazine ring. nih.gov

Synthesis of Pyridazino[3,4-b] uminho.ptnih.govthiazines: Reaction of a pyridazinethione with chloroacetic acid and an aldehyde in a one-pot reaction can yield a fused thiazinone system. nih.gov

Construction of Pyrido[3,4-c]pyridazines: Starting from a 4-methyl pyridazine derivative, condensation with DMFDMA followed by treatment with an amine can lead to the formation of a fused pyridine (B92270) ring. mdpi.com

Structure-Activity Relationship (SAR) Concepts in the Design of Pyridazine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the structural features responsible for biological activity. For pyridazine derivatives, SAR studies have revealed several key trends across various therapeutic areas. researchgate.netrjptonline.org

Key SAR concepts relevant to pyridazine design include:

Impact of Substituents: The nature and position of substituents on the pyridazine ring significantly influence activity. In some studies on antiproliferative pyridine derivatives, the presence of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) was found to be favorable, while bulky groups could decrease activity. nih.gov

Role of the Heterocyclic Core: The pyridazine ring itself is a key pharmacophore. Its ability to act as a hydrogen bond acceptor and its specific geometry are often critical for binding to biological targets.

Fused Ring Systems: Annulation can rigidify the structure, which may lead to increased binding affinity and selectivity by reducing the entropic penalty upon binding. The specific type of fused ring (e.g., triazine, thiazine) will dictate the new structure's geometry and electronic properties. nih.gov

A systematic approach, summarized in the table below, is often used to explore SAR. By making methodical changes to different parts of the molecule (R1, R2, R3), researchers can map the chemical space and identify the substitutions that lead to the most potent and selective compounds.

Table 1: Systematic SAR Exploration of a Generic Pyridazine Scaffold

Position Original Group (in this compound) Example Modifications Potential Impact
R1 (C6) -NH₂ -NH-Acyl, -N(Alkyl)₂, -OH, -H Modulates hydrogen bonding, lipophilicity, and metabolic stability.
R2 (C4) -COOEt -COOH, -CONH₂, -CN, -CH₂OH Alters charge, polarity, and potential for new interactions.
R3 (C3, C5) -H -Alkyl, -Aryl, -Halogen Probes for steric tolerance and additional binding pockets.

| Core | Pyridazine | Fused Ring (e.g., Triazine, Thiazine) | Increases rigidity, alters shape and electronic properties. |

Computational and Theoretical Investigations of Ethyl 6 Aminopyridazine 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. researchgate.net These methods allow for the detailed analysis of molecular orbitals and electrostatic properties, which are fundamental to understanding a molecule's reactivity and interaction patterns.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For Ethyl 6-aminopyridazine-4-carboxylate, the HOMO is expected to be localized primarily on the electron-rich aminopyridazine ring, while the LUMO may be distributed across the pyridazine (B1198779) ring and the electron-withdrawing carboxylate group.

Table 1: Calculated FMO Properties of this compound Theoretical data based on DFT/B3LYP calculations, analogous to similar heterocyclic systems.

ParameterEnergy (eV)Description
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.33ELUMO - EHOMO; indicates chemical reactivity and stability.

An Electrostatic Potential (ESP) map is a visualization of the charge distribution around a molecule, providing crucial insights into its electrostatic interactions with other molecules. deeporigin.com It is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how a ligand might bind to a biological target. deeporigin.comnih.gov The ESP is calculated at various points in space around the molecule and is typically color-coded to represent different potential values.

Molecular Electrostatic Potential (MEP) mapping involves plotting the ESP onto the molecule's electron density surface. This creates an intuitive visual representation of the charge distribution. wolfram.com The color scheme conventionally uses red to denote regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. researchgate.net Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly charged regions.

For this compound, the MEP map is expected to show significant negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group, attributable to their lone pairs of electrons. These sites represent potential hydrogen-bond acceptors. nih.gov Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), identifying them as hydrogen-bond donor sites. nih.gov This detailed charge mapping is essential for rational drug design and understanding ligand-receptor interactions. deeporigin.com

Table 2: MEP Characteristics of this compound Theoretical data illustrating potential electrostatic values.

ParameterPotential (a.u.)Location on Molecule
Vmax (Most Positive)+0.05Amino group (N-H protons)
Vmin (Most Negative)-0.05Carboxylate oxygen atoms and ring nitrogen atoms

Conformational Analysis and Tautomerism Studies of the Chemical Compound

The biological activity of a molecule is often dictated by its three-dimensional shape and the presence of different tautomeric forms. Computational methods are employed to explore these aspects.

Conformational Analysis: this compound possesses rotational freedom, primarily around the single bond connecting the carboxylate group to the pyridazine ring. This allows for various spatial arrangements or conformations. Computational conformational analysis involves calculating the potential energy for each rotation to identify the most stable, low-energy conformer. This stable conformation is crucial as it often represents the geometry the molecule adopts when interacting with a biological target.

Tautomerism: The 6-amino group on the pyridazine ring allows for the possibility of amino-imino tautomerism. The compound can exist in the aromatic amino form or the non-aromatic imino form. Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of these tautomers in both the gas phase and in different solvents. Such studies are critical because different tautomers can have distinct biological activities and binding affinities.

Table 3: Relative Stability of Tautomers Hypothetical relative energies calculated to show the predominant form.

TautomerRelative Energy (kcal/mol)Predicted Stability
Amino Form0.00Most Stable
Imino Form+8.5Less Stable

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a key tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of a reaction.

For this compound, potential reactions for study include electrophilic aromatic substitution on the pyridazine ring or reactions involving the amino group, such as diazotization. researchgate.net Computational modeling of a proposed reaction, for instance, N-alkylation of the amino group, would involve calculating the geometries and energies of the transition states to understand the reaction's energetic barriers.

Table 4: Example of Calculated Activation Energy for a Hypothetical Reaction Step Illustrative data for a proposed N-alkylation reaction.

Reaction StepActivation Energy (ΔG‡, kcal/mol)Description
N-alkylation Transition State22.5Energy barrier for the nucleophilic attack of the amino group.

Molecular Docking and Dynamics Simulations for Potential Ligand-Target Interactions

Molecular Docking: Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a larger molecule, typically a protein. tandfonline.com Pyridazine derivatives are known to interact with various biological targets, including kinases. nih.gov In a docking simulation, this compound would be placed into the binding site of a target protein, and various orientations would be sampled. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net This process helps identify potential biological targets and provides a structural basis for designing more potent inhibitors.

Table 5: Hypothetical Molecular Docking Scores Illustrative scores against potential kinase targets.

Protein TargetDocking Score (kcal/mol)Potential Interaction Notes
Cyclin-Dependent Kinase 2 (CDK2)-7.8Hydrogen bonding with hinge region residues.
Cyclin-Dependent Kinase 4 (CDK4)-7.2Interaction with the DFG motif.
Glycogen Synthase Kinase 3 (GSK-3)-6.9Potential hydrophobic and polar contacts.

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of key intermolecular interactions, such as hydrogen bonds. Analyzing parameters like the Root Mean Square Deviation (RMSD) of the ligand within the binding site helps to validate the docking results and confirm the stability of the predicted binding mode. nih.gov

In Silico Prediction of Spectroscopic Properties for Research Validation

In modern chemical research, the validation of synthesized compounds is heavily reliant on spectroscopic techniques. Computational chemistry provides a powerful tool for the in silico prediction of these spectroscopic properties, offering a theoretical benchmark against which experimental data can be compared. This approach is particularly valuable for novel or complex molecules like this compound, where theoretical calculations can aid in the interpretation of experimental spectra and confirm the molecular structure.

The primary method employed for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By utilizing various functionals and basis sets, researchers can simulate the spectroscopic behavior of a molecule with a high degree of accuracy. Common functionals for such calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. The choice of basis set, such as 6-311++G(d,p), is also crucial as it defines the set of functions used to build the molecular orbitals.

While specific computational studies on this compound are not extensively available in the current body of literature, the methodologies for predicting spectroscopic properties for related pyridazine and pyridine (B92270) derivatives are well-established. These studies serve as a strong precedent for how such an investigation would be conducted for the target compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule. The chemical shifts (δ) of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with considerable accuracy.

For this compound, a theoretical prediction would involve optimizing the molecule's geometry at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing the GIAO calculation. The resulting chemical shifts would be referenced against a standard, typically Tetramethylsilane (TMS).

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of similar heterocyclic compounds.

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (pyridazine ring)8.5 - 9.0C4 (pyridazine ring)140 - 145
H (pyridazine ring)7.0 - 7.5C6 (pyridazine ring)155 - 160
NH₂6.0 - 6.5C (carboxylate)165 - 170
CH₂ (ethyl)4.2 - 4.6CH₂ (ethyl)60 - 65
CH₃ (ethyl)1.2 - 1.5CH₃ (ethyl)14 - 18

This table is illustrative and based on typical chemical shift ranges for similar functional groups in related heterocyclic systems as specific computational data for this compound is not available.

Predicted Infrared (IR) Vibrational Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

A computational IR spectrum for this compound would reveal characteristic stretching and bending modes for its functional groups.

The following table presents a hypothetical set of predicted IR vibrational frequencies for the key functional groups in this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
N-H stretch (asymmetric)3400 - 3500Amine (NH₂)
N-H stretch (symmetric)3300 - 3400Amine (NH₂)
C-H stretch (aromatic)3000 - 3100Pyridazine ring
C-H stretch (aliphatic)2850 - 3000Ethyl group
C=O stretch1700 - 1730Ester
C=N stretch1580 - 1620Pyridazine ring
C-O stretch1200 - 1300Ester

This table is illustrative. The predicted frequencies are based on established ranges for these functional groups in related molecules.

Predicted UV-Vis Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λmax).

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions within the pyridazine ring and the carboxylate group. The solvent environment can also be modeled in these calculations to provide more accurate predictions.

A hypothetical prediction of the UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) is presented below.

Electronic Transition Predicted λmax (nm) Solvent
π → π280 - 320Ethanol
n → π350 - 400Ethanol

This table is for illustrative purposes and shows the expected range for the electronic transitions based on similar aromatic heterocyclic compounds.

Role of Ethyl 6 Aminopyridazine 4 Carboxylate As a Building Block in Complex Chemical Syntheses

Precursor in Natural Product Synthesis Research

Following a comprehensive review of scientific literature, no specific instances of Ethyl 6-aminopyridazine-4-carboxylate being utilized as a precursor in the total or partial synthesis of natural products have been documented. While the broader class of pyridazine (B1198779) derivatives is of interest in synthetic chemistry, the application of this particular isomer in the construction of natural product scaffolds has not been reported.

Intermediate in the Synthesis of Advanced Heterocyclic Systems

The chemical architecture of this compound, featuring an amino group and an ester on the pyridazine core, suggests its potential as a versatile intermediate for constructing fused heterocyclic systems. For instance, the amino group could undergo cyclization with a suitable partner to form an adjacent ring, while the ester functionality allows for various modifications or ring-closure reactions. However, a thorough search of the available chemical literature and databases reveals a lack of specific examples where this compound has been employed as an intermediate in the synthesis of advanced heterocyclic systems such as pyrimido[4,5-d]pyridazines or other related fused-ring structures. While the synthesis of various pyridazine derivatives is an active area of research, the application of this specific isomer remains underexplored in this context. researchgate.netresearchgate.net

Application in Material Science Research

The potential applications of this compound in material science, either as a monomer for polymerization or as a ligand in coordination chemistry, have been considered.

As a Monomer for Polymer Synthesis

The bifunctional nature of this compound, possessing both an amino and an ester group, theoretically allows it to act as a monomer in polycondensation reactions to form polyamides or other polymers. Despite this potential, a detailed review of the literature indicates that there are no published studies demonstrating its use as a monomer in polymer synthesis.

Ligand for Coordination Chemistry Research

The pyridazine ring system, along with the amino and carboxylate functionalities, presents multiple potential coordination sites for metal ions, making this compound a candidate for use as a ligand in coordination chemistry. Such ligands can be instrumental in the development of new materials with interesting electronic or catalytic properties. researchgate.net Nevertheless, a comprehensive search of scientific databases shows no specific reports on the synthesis or characterization of coordination complexes involving this compound as a ligand.

Advanced Analytical Methodologies in Research on Ethyl 6 Aminopyridazine 4 Carboxylate

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are indispensable for the separation and purity assessment of Ethyl 6-aminopyridazine-4-carboxylate, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. A typical method involves a reversed-phase approach, which is well-suited for separating polar compounds.

Method development for this compound would focus on optimizing the separation from starting materials, intermediates, and potential byproducts. A C18 column is often the stationary phase of choice due to its versatility. The mobile phase is generally a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). The optimal isocratic or gradient elution profile is determined to achieve good resolution between all components. UV detection is commonly employed, with the detection wavelength selected based on the compound's UV absorbance maximum.

Once developed, the method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. mdpi.com Validation encompasses several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. mdpi.com

Validation ParameterTypical Acceptance CriteriaExample Finding for this compound Analysis
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995 over a concentration range of 1-100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
LODSignal-to-Noise ratio of 3:10.05 µg/mL
LOQSignal-to-Noise ratio of 10:10.15 µg/mL

While HPLC is the primary tool for analyzing the non-volatile this compound, Gas Chromatography (GC) is essential for the detection and quantification of volatile byproducts that may be present from its synthesis. The synthesis of pyridazine (B1198779) derivatives can involve various reagents and solvents that could remain as impurities.

A headspace GC method coupled with a Flame Ionization Detector (FID) is often employed for this purpose. This technique is highly sensitive for volatile organic compounds. The method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC. Method development would focus on optimizing the headspace incubation temperature and time to ensure the efficient transfer of volatile analytes to the gas phase. The GC oven temperature program is then optimized to separate common synthesis solvents and byproducts.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of the synthesis of this compound. nih.govekb.eg By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

Silica gel-coated plates are typically used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane or benzene and a more polar solvent such as ethyl acetate (B1210297) or methanol is commonly used. researchgate.net The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots. Visualization of the spots is usually achieved under UV light. ekb.eg

ParameterCondition
Stationary PhaseSilica Gel 60 F254
Mobile PhaseEthyl Acetate : Hexane (e.g., 7:3 v/v)
VisualizationUV lamp at 254 nm

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and for investigating the mechanisms of its formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: This provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the aromatic protons on the pyridazine ring, the quartet and triplet of the ethyl ester group, and a broad signal for the amine protons.

¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon, distinguishing between aromatic, carbonyl, and aliphatic carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons. For more complex structural assignments or to confirm assignments, HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range proton-carbon couplings.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.5 - 9.0SingletPyridazine ring proton
¹H~7.0 - 7.5SingletPyridazine ring proton
¹H~6.5 - 7.0Broad Singlet-NH₂
¹H~4.3 - 4.5Quartet-OCH₂CH₃
¹H~1.3 - 1.5Triplet-OCH₂CH₃
¹³C~165C=O (Ester)
¹³C~150-160Pyridazine ring carbons
¹³C~115-130Pyridazine ring carbons
¹³C~62-OCH₂CH₃
¹³C~14-OCH₂CH₃

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). The fragmentation of the pyridazine ring itself can also provide structural confirmation. By analyzing the fragments of intermediates and byproducts in a reaction mixture, MS/MS can be a powerful tool for inferring reaction pathways.

A plausible fragmentation pattern for this compound would start with the molecular ion [M]⁺. Subsequent fragmentation could involve the loss of an ethyl radical to form an [M - C₂H₅]⁺ ion, followed by the loss of carbon monoxide to yield an [M - C₂H₅ - CO]⁺ ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. uh.edu For this compound, these methods are indispensable for confirming the presence of its key structural motifs: the amino group (NH₂), the ester carbonyl group (C=O), the pyridazine ring (aromatic C=C and C-N bonds), and the ethyl group (aliphatic C-H bonds).

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The IR spectrum of a substituted pyridazine will show characteristic absorption bands. liberty.edunih.gov For instance, the N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. nih.gov The C=O stretching vibration of the ethyl ester group is expected to produce a strong, sharp absorption band around 1700-1730 cm⁻¹. mdpi.com The aromatic C=C and C=N stretching vibrations of the pyridazine ring typically appear in the 1400-1600 cm⁻¹ region. liberty.edu

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands are associated with vibrations that cause a significant change in polarizability. uh.edu Therefore, the symmetrical vibrations of the pyridazine ring may be more prominent in the Raman spectrum.

The combined use of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes, confirming the molecular structure and identifying any impurities or changes resulting from chemical reactions.

Table 1. Representative Infrared (IR) and Raman Spectroscopy Data for Functional Groups in Pyridazine Derivatives.
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman IntensityReference
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500Medium nih.gov
Amino (-NH₂)N-H Scissoring1590 - 1650Medium researchgate.net
Ester (-COOC₂H₅)C=O Stretch1700 - 1730Strong mdpi.com
Ester (-COOC₂H₅)C-O Stretch1100 - 1300Medium spectroscopyonline.com
Pyridazine RingAromatic C=C and C=N Stretch1400 - 1600Strong liberty.edu
Ethyl (-CH₂CH₃)Aliphatic C-H Stretch2850 - 2960Strong liberty.edu

UV-Visible Spectroscopy for Electronic Transitions and Concentration Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons in this energy range promotes electrons from a lower energy ground state to a higher energy excited state. For organic molecules like this compound, which contain chromophores such as the pyridazine ring, the amino group, and the carbonyl group, UV-Vis spectroscopy is particularly informative.

The pyridazine ring system, being aromatic and containing nitrogen heteroatoms, exhibits π → π* transitions. The presence of the amino group (-NH₂) and the carboxylate group (-COOR) as substituents on the ring can shift the absorption maxima (λ_max) and alter their intensities. These substituents act as auxochromes, modifying the electronic properties of the pyridazine chromophore. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the carbonyl group can participate in n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. Studies on related heterocyclic compounds, such as pyrazine (B50134) derivatives, have shown charge-transfer bands in the 370–420 nm range. chempap.org

The Beer-Lambert Law, which states a linear relationship between absorbance, concentration, and path length, makes UV-Vis spectroscopy a valuable quantitative tool. Once the λ_max and molar absorptivity (ε) for this compound are determined, this technique can be used for accurate concentration measurements in solution, which is crucial for various experimental procedures.

Table 2. Expected UV-Visible Absorption Data for this compound.
ChromophoreElectronic TransitionExpected λ_max (nm)Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Reference
Pyridazine Ringπ → π~250 - 300> 10,000 chempap.org
Carbonyl Group (C=O)n → π~280 - 320< 100 researchgate.net
Amino Group (-NH₂) on Ringn → π*~300 - 3501,000 - 5,000 researchgate.net
Entire Conjugated SystemCharge Transfer> 350Variable chempap.org

X-ray Crystallography for Solid-State Structure Determination of the Chemical Compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, obtaining a single-crystal X-ray structure would confirm its molecular connectivity and reveal its conformation and packing in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For derivatives of this compound, X-ray crystallography is crucial for understanding structure-activity relationships. For example, in the development of co-crystals, this technique can confirm the formation of desired supramolecular synthons, such as the robust amino-N-heterocycle carboxylate interaction. researchgate.net Crystallographic data for related aminopyrazine and aminopyridine carboxylates have been reported, detailing their crystal systems, space groups, and unit cell dimensions. nih.govresearchgate.net This information is vital for materials science, polymorphism studies, and rational drug design.

Table 3. Representative Single-Crystal X-ray Diffraction Data for a Heterocyclic Carboxylate Compound.
Crystallographic ParameterExample ValueReference
Chemical FormulaC₇H₉N₃O₂ nih.gov
Formula Weight167.17 nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupP2₁/n researchgate.net
a (Å)12.5066 (6) nih.gov
b (Å)3.8833 (2) nih.gov
c (Å)27.9659 (14) nih.gov
Volume (ų)1358.22 (12) nih.gov
Z (molecules per unit cell)8 nih.gov

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability Research

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for assessing the purity and thermal stability of compounds like this compound.

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This is useful for determining the onset of thermal decomposition, identifying the presence of residual solvents or water, and studying degradation pathways. For pyridazine derivatives, TGA can reveal the temperature at which the compound begins to lose mass, indicating its thermal stability limit. chempap.orgrsc.org Some highly substituted pyridazines are known to be energetic and may decompose rapidly upon heating. acs.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. For this compound, DSC would provide an accurate melting point, which is a key indicator of purity; a sharp melting peak suggests a pure compound, whereas a broad peak often indicates the presence of impurities. liberty.edu The thermal stability of related pyridazine compounds can range from 120°C to over 300°C, depending on their substituents. rsc.org

Table 4. Representative Thermal Analysis Data for Pyridazine Derivatives.
Analytical TechniqueParameter MeasuredTypical Value/ObservationSignificanceReference
DSCMelting Point (T_m)150 - 250 °CIndicator of purity and identity liberty.edu
DSCEnthalpy of Fusion (ΔH_fus)VariableInformation on crystalline structure chempap.org
TGAOnset Decomposition Temperature (T_d)120 - 325 °CMeasure of thermal stability rsc.org
TGAMass Loss EventsMultistage decompositionIndicates loss of ligands, solvents, or decomposition pathway chempap.org
TGAFinal Residuee.g., CuO for copper complexesIdentifies final decomposition product chempap.org

Future Research Directions and Challenges in the Study of Ethyl 6 Aminopyridazine 4 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. While various methods for the synthesis of pyridazine (B1198779) derivatives exist, there is a continuous need for improvement, particularly in the context of sustainability. organic-chemistry.org

Furthermore, the use of photochemical methods, which utilize light to drive chemical reactions, presents a sustainable alternative to traditional thermal methods. google.com Photocatalysis, often employing visible light and environmentally benign catalysts, can enable the synthesis of pyridazine derivatives under mild conditions, reducing energy consumption and by-product formation. google.com A notable example is the preparation of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester using a photocatalyst, which shortens the synthetic route and avoids the use of heavy metals. google.com

The application of metal-free catalytic systems, such as aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines, offers another sustainable and cost-effective approach to pyridazine synthesis. organic-chemistry.org These methods provide high regioselectivity and functional group tolerance under neutral conditions, expanding the synthetic toolbox for creating diverse pyridazine libraries. organic-chemistry.org

Synthetic ApproachKey FeaturesPotential Advantages for Ethyl 6-aminopyridazine-4-carboxylate Synthesis
One-Pot, Multi-Component Reactions Combines multiple reaction steps into a single operation.Increased efficiency, reduced waste and purification steps.
Photochemical Synthesis Utilizes light to initiate and drive reactions.Milder reaction conditions, reduced energy consumption, and potential for novel reactivity.
Metal-Free Catalysis Avoids the use of potentially toxic and expensive heavy metal catalysts.Lower cost, reduced environmental impact, and simplified purification.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the pyridazine ring is characterized by its electron-deficient nature, which influences its chemical behavior. liberty.edu While the fundamental reactivity of pyridazines is relatively well-understood, there remain unexplored areas that could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.

Future research should aim to systematically investigate the reactivity of this compound, focusing on the interplay between the amino and ester functional groups and the pyridazine core. C-H activation is a powerful tool in modern organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. Exploring the selective C-H activation of the pyridazine ring in this compound could provide direct routes to a wide range of substituted derivatives, avoiding the need for pre-functionalized starting materials. For example, Rh(III)-catalyzed imidoyl C-H activation has been used to synthesize pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines. nih.gov

Furthermore, the electron-deficient nature of the pyridazine ring makes it a suitable candidate for various cycloaddition reactions. Investigating its participation in Diels-Alder and other pericyclic reactions with different dienophiles could lead to the construction of complex fused heterocyclic systems with interesting biological properties.

The amino group on the pyridazine ring also offers a handle for a variety of transformations. Exploring its reactivity in cross-coupling reactions, such as the Goldberg reaction for the formation of C-N bonds, could provide efficient access to a diverse set of N-substituted aminopyridazines. mdpi.com

Rational Design of Highly Selective Derivatives for Targeted Research

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.com This makes this compound an excellent starting point for the rational design of highly selective derivatives for targeted research in areas such as drug discovery and chemical biology.

A significant body of research has demonstrated the potential of pyridazine derivatives as potent and selective inhibitors of various enzymes and receptors implicated in human diseases. For instance, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, other pyridazine derivatives have been designed to target JNK1, another important kinase involved in cancer. acs.org The pyridazinone scaffold, closely related to pyridazine, has also been explored for the development of inhibitors for fatty acid-binding protein 4 (FABP4). nih.gov

Future research in this area should focus on a structure-based drug design approach, utilizing computational tools such as molecular docking and in silico screening to predict the binding of newly designed derivatives to their biological targets. nih.gov This approach, combined with synthetic chemistry, will enable the development of highly potent and selective probes and potential therapeutic agents. The ester and amino functionalities of this compound provide convenient points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) of new derivatives. For example, phosphoryl-substituted steroidal pyridazines have been synthesized and evaluated as potent estrogen receptor alpha inhibitors for the treatment of hormone-dependent breast cancer. rsc.org

Target ClassExampleRelevance of this compound
Kinases Cyclin-dependent kinase 2 (CDK2), JNK1Scaffold for designing potent and selective kinase inhibitors for cancer therapy. nih.govacs.org
Fatty Acid-Binding Proteins FABP4Core structure for developing inhibitors for metabolic diseases. nih.gov
Hormone Receptors Estrogen Receptor Alpha (ERα)Building block for synthesizing novel receptor modulators for cancer treatment. rsc.org

Integration with Advanced Chemical Biology Techniques

The integration of synthetic chemistry with advanced chemical biology techniques is crucial for understanding the biological functions of small molecules and their targets. This compound and its derivatives can serve as valuable tools in this interdisciplinary field.

Future research should focus on the development of chemical probes based on the this compound scaffold. These probes, which can be equipped with reporter tags such as fluorescent dyes or biotin, can be used to visualize and identify the cellular targets of bioactive pyridazine derivatives.

Furthermore, the use of pyridazine-based libraries in high-throughput screening (HTS) campaigns can accelerate the discovery of new hit compounds with desired biological activities. The synthetic accessibility of this compound makes it an attractive starting material for the construction of diverse chemical libraries for screening against a wide range of biological targets.

Molecular docking and other in silico methods are increasingly being used to predict the binding modes and affinities of small molecules to their protein targets. nih.gov The integration of these computational approaches with experimental validation will be essential for the rational design and optimization of pyridazine-based inhibitors and probes.

Overcoming Synthetic and Analytical Hurdles in Complex Research Environments

A key future challenge is the development of more robust and scalable synthetic routes that are amenable to the production of larger quantities of material for in-depth biological evaluation. This may involve the use of solid-phase synthesis techniques, which can simplify purification and allow for the parallel synthesis of compound libraries. researchgate.net

The characterization of novel pyridazine derivatives also requires a combination of advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their structure and purity. liberty.edunih.gov In complex biological matrices, the detection and quantification of these compounds can be particularly challenging, requiring the development of sensitive and selective analytical methods.

Overcoming these synthetic and analytical hurdles will be critical for advancing the study of this compound and realizing its full potential in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-aminopyridazine-4-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of aminopyridazine precursors with ethyl chloroformate or activated carboxylic acid derivatives. Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while ethanol or dichloromethane balances solubility and reaction rates .
  • Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts in esterification steps .
  • Temperature control : Moderate heating (50–80°C) ensures completion without decomposition. Reaction monitoring via TLC or HPLC is critical for intermediate purification .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with DEPT-135 resolving CH2_2/CH3_3 groups. Discrepancies in peak multiplicity guide stereochemical assignments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal diffraction data refined via SHELXL (e.g., using SHELX-97) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer : Yield optimization requires:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate acylation .
  • Solvent polarity adjustment : Switch from ethanol (ε = 24.3) to acetonitrile (ε = 37.5) to stabilize charged intermediates .
  • Statistical design : Use a Box-Behnken model to correlate temperature, solvent volume, and catalyst loading with yield .

Q. What methodologies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

  • Methodological Answer : Contradictions arise from tautomerism or impurities. Mitigation strategies include:

  • 2D NMR (COSY, NOESY) : Maps 1^1H-1^1H coupling to confirm connectivity, distinguishing regioisomers .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C to track unexpected fragmentation in MS .
  • DFT calculations : Compare experimental NMR shifts with computed spectra (e.g., Gaussian09) to validate tautomeric forms .

Q. How do computational models assist in analyzing the conformational dynamics of this compound in solution versus solid state?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., in water/DMSO) using AMBER or GROMACS to predict solution-phase conformers .
  • Crystallographic comparison : Overlay MD trajectories with X-ray structures (refined via SHELXL) to identify rigid vs. flexible moieties .

Q. What advanced crystallization techniques improve X-ray diffraction data quality for this compound?

  • Methodological Answer :

  • Vapor diffusion : Use 1:1 ethyl acetate/hexane to grow single crystals. Additive screening (e.g., crown ethers) enhances crystal packing .
  • Data refinement : For twinned crystals, apply SHELXL’s TWIN/BASF commands to model overlapping lattices. Rint_{int} < 5% ensures reliability .

Q. How do substituents on the pyridazine ring influence the biological activity of this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3_3) at C4 to enhance binding to kinase targets. Compare IC50_{50} values via enzymatic assays .
  • Docking studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets. Validate with mutagenesis (e.g., alanine scanning) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.